2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide
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Overview
Description
2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorobenzamide group attached to a phenyl ring, which is further connected to a 6-methylpyridazin-3-yl moiety.
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been shown to inhibit phosphodiesterase (pde) activity . PDEs play a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a molecule that transmits signals inside cells .
Mode of Action
The compound likely interacts with its target by binding to the active site, thereby inhibiting its function. In the case of PDE, this would result in an increase in cAMP levels , leading to amplified signal transmission within cells.
Biochemical Pathways
The inhibition of PDE leads to an increase in cAMP levels, which can affect various biochemical pathways. For instance, increased cAMP levels can stimulate protein kinase A (PKA), leading to the phosphorylation of various target proteins and affecting numerous cellular processes .
Result of Action
The result of the compound’s action would depend on the specific cellular processes influenced by the increase in cAMP levels. This could include a wide range of effects, from changes in gene expression to alterations in cellular metabolism .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways and affect cellular processes. Additionally, this compound binds to specific receptors on cell surfaces, modulating their activity and downstream effects .
Cellular Effects
The effects of this compound on cells are diverse and profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is critical for cell division, differentiation, and survival. By affecting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can alter gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is often directed to specific compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its appropriate cellular destinations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core pyridazinyl and benzamide components. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of catalysts and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Replacement of the chlorine atom with other functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide:
2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)benzamide): Similar in structure but lacking the chloro group.
2-Chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide: Similar core structure but with an acetamide group instead of benzamide.
Properties
IUPAC Name |
2-chloro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c1-12-6-11-17(23-22-12)20-13-7-9-14(10-8-13)21-18(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNMHTQWYKMMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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